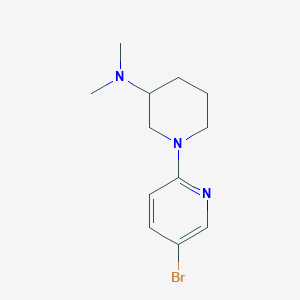
3,5-dimethyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine, also known as MPX, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic properties. MPX is a synthetic compound that belongs to the class of cyclohexylamines and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 3,5-dimethyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine is not fully understood, but it is believed to act on the serotonergic and noradrenergic systems in the brain. 3,5-dimethyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine has been shown to increase the levels of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood, anxiety, and pain perception.
Biochemical and Physiological Effects:
3,5-dimethyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 3,5-dimethyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine has also been found to have antioxidant properties, which may help to protect against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dimethyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it more accessible for research purposes. 3,5-dimethyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine has also been found to have low toxicity and is well-tolerated in animal models. However, one limitation of 3,5-dimethyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine is that it has not been extensively studied in humans, and more research is needed to determine its safety and efficacy in clinical trials.
Orientations Futures
There are several future directions for research on 3,5-dimethyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. 3,5-dimethyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine has been found to have neuroprotective properties and may help to slow the progression of these diseases. Another area of interest is its potential as a treatment for depression and anxiety disorders. 3,5-dimethyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine has been found to have antidepressant and anxiolytic properties and may be a promising alternative to traditional antidepressant medications. Further research is needed to fully understand the therapeutic potential of 3,5-dimethyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine and its mechanisms of action.
Méthodes De Synthèse
The synthesis of 3,5-dimethyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine involves the reaction of 3,5-dimethylcyclohexanone with pyridine-4-carboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then purified using column chromatography to obtain pure 3,5-dimethyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine. The synthesis of 3,5-dimethyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
Applications De Recherche Scientifique
3,5-dimethyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine has been the subject of extensive scientific research due to its potential therapeutic properties. It has been found to have a wide range of pharmacological effects, including antidepressant, anxiolytic, and analgesic properties. 3,5-dimethyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine has also been shown to have potential as a treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3,5-dimethyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-11-7-12(2)9-14(8-11)16-10-13-3-5-15-6-4-13/h3-6,11-12,14,16H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCLKBUTGXMYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)NCC2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid](/img/structure/B7595213.png)
![2-[1-[(3-Hydroxy-4-methylbenzoyl)amino]cyclohexyl]acetic acid](/img/structure/B7595219.png)
![2-[1-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7595227.png)
![1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one](/img/structure/B7595236.png)
![2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595243.png)

![2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7595250.png)

![2-[1-[(3,4-Dimethylbenzoyl)amino]cyclopentyl]acetic acid](/img/structure/B7595256.png)
![3-Methyl-3-[(5-oxopyrrolidine-2-carbonyl)amino]butanoic acid](/img/structure/B7595264.png)
![2-chloro-N-[(2-ethylphenyl)methyl]acetamide](/img/structure/B7595269.png)
![4-[(4-Fluorophenyl)sulfonylmethyl]-1,2-dimethylbenzene](/img/structure/B7595283.png)
